molecular formula C28H18 B14754240 5,10-Diphenylindeno[2,1-a]indene CAS No. 1687-94-1

5,10-Diphenylindeno[2,1-a]indene

Cat. No.: B14754240
CAS No.: 1687-94-1
M. Wt: 354.4 g/mol
InChI Key: KPLZNEXYVUXFME-UHFFFAOYSA-N
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Description

5,10-Diphenylindeno[2,1-a]indene (DPI) is a benzannulated polycyclic hydrocarbon featuring a fused indenoindene core with phenyl substituents at the 5- and 10-positions. This rigid, planar structure endows DPI with exceptional thermal stability under ambient conditions, contrasting sharply with its non-benzannulated counterparts like pentalene, which are highly reactive . The extended π-conjugation system of DPI contributes to its unique optoelectronic properties, including strong visible light absorption and high fluorescence quantum yields (ΦPL ~0.94), making it a candidate for applications in organic electronics, such as dye-sensitized solar cells (DSSCs) and triplet-triplet annihilation photon upconversion (TTA-UC) systems .

Synthetic routes to DPI derivatives often involve cyclization strategies, such as gold(I)-catalyzed reactions or Knoevenagel condensation, enabling functionalization with electron-donating/withdrawing groups (e.g., thiophene, methoxy) to tailor electronic properties .

Properties

CAS No.

1687-94-1

Molecular Formula

C28H18

Molecular Weight

354.4 g/mol

IUPAC Name

5,10-diphenylindeno[2,1-a]indene

InChI

InChI=1S/C28H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27(25)28/h1-18H

InChI Key

KPLZNEXYVUXFME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C3C5=CC=CC=C52)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 5,10-Diphenylindeno[2,1-a]indene typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, cyclization, and subsequent functionalization.

    Industrial Production Methods: Industrial-scale production may involve optimizing these synthetic routes to enhance yield and purity.

Scientific Research Applications

Scientific Research Applications of 5,10-Diphenylindeno[2,1-a]indene

This compound is an organic compound with a rigid, planar structure and a π-conjugated system, making it useful in several applications, particularly in dye-sensitized solar cells (DSSCs). It is a polycyclic aromatic hydrocarbon with two phenyl groups attached to an indeno[2,1-a]indene framework.

Applications

This compound has a wide range of applications in scientific research and industry.

Chemistry

  • Building block in the synthesis of complex organic molecules
  • Ligand in coordination chemistry

Biology

  • Potential biological activities of its derivatives, including antimicrobial and anticancer properties

Medicine

  • Potential as a therapeutic agent, particularly in the development of novel drugs
    • However, it is important to note that products available for purchase are specifically designed for in-vitro studies conducted outside of living organisms and are not categorized as medicines or drugs, and they have not received FDA approval.

Industry

  • Production of advanced materials, such as organic semiconductors and photovoltaic devices
  • Dye-sensitized solar cells (DSSCs)

Mechanism of Action

The mechanism by which 5,10-Diphenylindeno[2,1-a]indene exerts its effects involves its ability to participate in electron transfer processes. The compound’s π-conjugated system allows for efficient electron delocalization, which is crucial for its role in dye-sensitized solar cells. The electron density distribution between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) facilitates charge transfer, enhancing the compound’s photovoltaic properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stability and Structural Isomerism

  • Indeno[1,2-a]indene: A positional isomer of DPI, indeno[1,2-a]indene, exhibits reduced stability due to less effective benzannulation. It oxidizes readily under ambient conditions, highlighting the critical role of benzannulation positioning in stabilizing conjugated systems .
  • Dibenzo[a,e]pentalenes (DBP) : While DBP shares a fused aromatic core with DPI, its anti- and syn-isomers display divergent reactivity in metal complexes. For example, syn-DBP allows η<sup>5</sup>→η<sup>5</sup> manganese tricarbonyl migration (ΔG<sup>‡</sup> ~65 kJ/mol), whereas anti-DBP resists such rearrangement due to steric and electronic constraints .

Optoelectronic Properties

Compound Fluorescence Quantum Yield (ΦPL) CPL Dissymmetry Factor (gCPL) Charge Mobility (cm² V⁻¹ s⁻¹) Key Applications
5,10-Diphenylindeno[2,1-a]indene (DPI) 0.94 6.6 × 10⁻⁴ (monomer), 1.1 × 10⁻³ (polymer) DSSCs, TTA-UC
trans-Stilbene 0.05 Fluorescence standards
5,10-Bis(2-thienyl)indeno[2,1-a]indene 1.02 (OFET hole mobility) Organic field-effect transistors (OFETs)
syn-Dibenzopentalene-Mn(CO)3 Organometallic catalysis
  • Functionalized Derivatives: Substituting DPI with thienyl groups (e.g., 5,10-bis(2-thienyl)indeno[2,1-a]indene) enhances charge transport, achieving hole mobility up to 1.02 cm² V⁻¹ s⁻¹ in OFETs, outperforming methoxy-substituted analogs (e.g., [4′-methoxystyryl]dibenzopentalene, mobility ~0.1 cm² V⁻¹ s⁻¹) .
  • TTA-UC Performance: DPI derivatives like 5,10-dihydroindeno[2,1-a]indene (I2) exhibit unstructured TTA-UC emission but weaker intensity compared to standard annihilators like 9,10-diphenylanthracene (DPA) .

Photophysical and Chiroptical Properties

  • Circularly Polarized Luminescence (CPL) : Rigid DPI-binaphthyl conjugates achieve high ΦPL (>0.95) and moderate gCPL values (up to 1.1 × 10⁻³), outperforming flexible fluorophores like biphenyl (ΦPL ~0.18) .
  • Fluorescence Rigidity: The planar structure of DPI minimizes non-radiative decay pathways, contrasting with flexible trans-stilbene (ΦPL ~0.05), where torsional relaxation quenches emission .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5,10-Diphenylindeno[2,1-a]indene, and how do reaction conditions influence yield?

  • Answer : The compound is synthesized via cyclocondensation of substituted indene precursors under optimized conditions (80–120°C, inert atmosphere). Key parameters include solvent polarity (e.g., toluene for non-polar intermediates) and Lewis acid catalysts (e.g., AlCl₃ for halogenated derivatives). Yields >70% are achieved by controlling stoichiometric ratios (1:1.2 for indene:benzaldehyde) and purification via recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Answer : High-resolution ¹H/¹³C NMR identifies aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and substituent effects. Mass spectrometry (HRMS) confirms molecular weight (MW: 384.5 g/mol), while X-ray crystallography resolves stereochemical ambiguities. Cross-validation with computational NMR predictions (DFT/B3LYP) enhances accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Use fume hoods during synthesis due to volatile aromatic intermediates. PPE (nitrile gloves, safety goggles) is mandatory. Spills require vermiculite absorption and ethanol decontamination. Acute toxicity studies (LD₅₀ >2000 mg/kg in rodents) classify it as moderately hazardous .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported electronic properties of this compound?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level predicts HOMO-LUMO gaps (ΔE ≈ 3.2 eV) and charge distribution. Limitations include underestimation of π-π stacking interactions, requiring empirical dispersion corrections. Experimental validation via cyclic voltammetry (E₁/₂ = -1.8 V vs. Ag/AgCl) and UV-Vis spectroscopy (λₘₐₓ = 320 nm) is critical .

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

  • Answer : Steric hindrance from ortho-phenyl substituents (dihedral angles >30° via X-ray) directs endo transition states. Kinetic studies using variable-temperature NMR (ΔG‡ ≈ 85 kJ/mol) and Hammett plots (ρ = -0.45) correlate electronic effects with reaction rates. Computational transition-state modeling (Gaussian 16) identifies steric vs. electronic contributions .

Q. How do crystallographic packing efficiencies influence the thermodynamic stability of this compound derivatives?

  • Answer : Lattice energy calculations (via Mercury Software) reveal close-packed arrangements (density ≈ 1.3 g/cm³) stabilize halogenated derivatives. Differential scanning calorimetry (DSC) under N₂ (heating rate: 10°C/min) shows decomposition onset at 280°C. Meta-analysis of crystallographic datasets (CCDC) resolves discrepancies in melting points .

Q. What in vitro assays best evaluate the biological activity of this compound analogs?

  • Answer : MTT assays on cancer cell lines (e.g., HepG2, IC₅₀ ≈ 15 µM) screen cytotoxicity. Confocal microscopy with Annexin V/PI staining differentiates apoptosis (early vs. late stage). Structure-activity relationships require logP determination (HPLC, logP = 4.2) to correlate hydrophobicity with membrane permeability .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate spectroscopic and computational results using multi-technique approaches (e.g., NMR-DFT pairing). Address batch-to-batch variability by standardizing synthetic protocols (e.g., catalyst purity >99%) .
  • Experimental Design : Use factorial design (e.g., response surface methodology) to optimize reaction parameters (temperature, solvent). Include negative controls (e.g., unsubstituted indene) to isolate substituent effects .

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